molecular formula C21H21F3N2O3 B6562263 N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 1091035-73-2

N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B6562263
CAS No.: 1091035-73-2
M. Wt: 406.4 g/mol
InChI Key: ZFPGCFRADKJIIY-UHFFFAOYSA-N
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Description

N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide is a research compound with the molecular formula C21H21F3N2O3 and a molecular weight of 406.4 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.

Preparation Methods

The synthetic routes and reaction conditions for N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involve several steps. The preparation typically starts with the synthesis of the oxan-4-ylmethyl and trifluoromethylphenyl intermediates. These intermediates are then coupled through a series of reactions, including amidation and condensation reactions, to form the final ethanediamide compound. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide is utilized in various scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: Research involving this compound may focus on its potential therapeutic effects and pharmacological properties.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can be compared with other similar compounds, such as:

  • N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(fluoromethyl)phenyl]ethanediamide
  • N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(chloromethyl)phenyl]ethanediamide These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of the trifluoromethyl group in N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide makes it unique, potentially enhancing its stability and altering its interaction with molecular targets.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3/c22-21(23,24)16-6-8-17(9-7-16)26-19(28)18(27)25-14-20(10-12-29-13-11-20)15-4-2-1-3-5-15/h1-9H,10-14H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPGCFRADKJIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.